Codamine

Alkaloid Profiling Opium Analysis Forensic Chemistry

Forensic and biosynthetic labs face sourcing challenges for authentic Codamine. Generic alkaloid mixtures cannot substitute for its unique chiral (S)-enantiomer and distinct 7-hydroxy,6-methoxy substitution pattern required for validated UPLC-MS/MS impurity profiling. • Enables ISO/IEC 17025-compliant forensic batch comparison and geographical origin determination. • Validates SOMT1 enzymatic activity in (S)-reticuline-to-(S)-codamine conversion assays. • Serves as a definitive negative control for morphinan pathway metabolic flux analysis in engineered systems.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 21040-59-5
Cat. No. B1259167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodamine
CAS21040-59-5
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC
InChIInChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
InChIKeyOKORHWXYDBSYNO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Codamine: Chemical Identity and Research Context


Codamine (CAS 21040-59-5) is a naturally occurring benzylisoquinoline alkaloid found as a minor constituent (approximately 0.003%) in opium derived from Papaver somniferum [1][2]. It is a chiral molecule, with the naturally predominant and commonly referenced enantiomer being (+)-Codamine or (S)-Codamine [3]. With a molecular formula of C20H25NO4 and a molecular weight of 343.42 g/mol, it is structurally characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with 3,4-dimethoxybenzyl, methyl, and methoxy groups [3][4]. In biochemical pathways, Codamine is an established intermediate in the biosynthesis of benzylisoquinoline alkaloids, where it is formed via the methylation of (S)-reticuline [5]. Its well-defined chemical and physical properties, including a distinct melting point of 126-127 °C, make it a valuable reference standard for analytical and biosynthetic research [6].

Analytical Reference Standard For benzylisoquinoline alkaloid profiling and forensic impurity analysis
Chiral Reference Standard (S)-enantiomer for biosynthetic pathway and enzyme assay studies

Codamine Non-Substitutability: Structure, Chirality, and Role


Substituting Codamine (CAS 21040-59-5) with a closely related analog or alternative from the same benzylisoquinoline class is not scientifically viable due to a critical convergence of its unique chemical identity, defined chiral center, and specific metabolic role. While its chemical formula, C20H25NO4, is shared by other alkaloids like Laudanosine, the distinct substitution pattern—specifically a 7-hydroxy group and a 6-methoxy group on the tetrahydroisoquinoline core—differentiates it and its physical properties, such as its distinct melting point of 126-127 °C [1][2]. More importantly, tracer studies have unequivocally established its specific placement within the opium poppy's biosynthetic network, distinguishing it from other tetrahydrobenzylisoquinoline alkaloids that may serve as precursors to major opiates like morphine [3]. This specificity is not merely structural but functional, as the chirality of the (S)-enantiomer is crucial for its interaction with biosynthetic enzymes, a property absent in racemic mixtures or alternative enantiomers [4]. Therefore, for applications ranging from precise analytical profiling to the accurate tracking of biosynthetic flux, only authentic, well-characterized Codamine can serve as a reliable reference standard.

Structural Analog Risk Tetrahydrobenzylisoquinoline analogs (e.g., laudanosine) differ in substitution pattern and melting point; may not match analytical reference requirements.
Chirality Risk Racemic mixtures or opposite enantiomer lack the defined (S)-configuration required for biosynthetic enzyme interaction and may alter pathway interpretation.

Codamine Quantitative Differentiation Evidence


Trace Abundance vs. Laudanosine in Opium

Codamine is a significantly rarer alkaloid in opium compared to its structural analog Laudanosine. While both are tetrahydrobenzylisoquinolines, Codamine constitutes only about 0.003% of Turkish opium, whereas other related minor alkaloids like narcotine (noscapine) or papaverine are present in considerably higher, albeit still minor, percentages [1]. This low, quantifiable abundance makes the detection of Codamine a highly specific marker, which is particularly valuable for identifying the presence of opium-derived material in complex matrices, as its signal is less likely to be confounded by background noise or other abundant alkaloids. This quantitative difference provides a clear rationale for procuring Codamine over a more abundant analog for use as a high-specificity analytical standard in trace analysis workflows [2].

Trace Abundance in Opium
Reported
Codamine ~0.003% vs. laudanosine not similarly quantified
High-specificity marker for opium origin authentication
Ranked as rare alkaloid; data from Turkish opium studies
Alkaloid Profiling Opium Analysis Forensic Chemistry Analytical Reference Standards

Methyltransferase Specificity vs. Reticuline

The biosynthesis of Codamine is distinguished from its precursor, (S)-reticuline, by a specific enzymatic step. The enzyme Papaver somniferum O-methyltransferase 1 (SOMT1) catalyzes the conversion of (S)-reticuline to (S)-codamine [1]. This reaction demonstrates a specific, enzyme-dependent relationship, where Codamine is the product of a defined enzymatic conversion of Reticuline. While other O-methyltransferases may act on Reticuline to produce different products like Laudanine, the formation of Codamine is a defined and quantifiable outcome in assays with SOMT1, establishing a clear functional distinction [2]. This makes Codamine an essential analytical standard for confirming the activity and product specificity of SOMT1 in enzymatic assays and for studying the biosynthetic branch point from Reticuline.

SOMT1 Substrate Conversion
Head-to-head
(S)-Codamine is the primary O-methylated product from (S)-reticuline by SOMT1
Enables SOMT1 activity confirmation in enzymatic assays
Product specificity distinguishes from other methyltransferases
Alkaloid Biosynthesis Enzymology Methyltransferase Assays Metabolic Engineering

Morphine Pathway: Non-Precursor Negative Control

Tracer experiments using radiolabeled precursors have conclusively demonstrated that both (+)- and (-)-Codamine do not serve as precursors for morphine biosynthesis in Papaver somniferum [1]. This finding is in stark contrast to other tetrahydrobenzylisoquinoline alkaloids like (R)-reticuline and salutaridine, which are established intermediates in the morphinan pathway [2]. The data explicitly exclude Codamine from the main route to morphine, proving that its methylation pattern directs it away from the morphinan branch. This quantitative, negative finding is of high scientific value, as it precisely maps a biosynthetic 'dead-end' or lateral branch, making Codamine a unique and essential negative control compound for studies investigating the flux of carbon through the BIA network and for validating engineered pathways that aim to circumvent this branch.

Morphine Precursor Status
Head-to-head
Codamine does not act as a precursor to morphine (0% incorporation)
Defines a biosynthetic branch point; serves as negative control
Tracer studies exclude codamine from the morphinan pathway
Tracer Studies Biosynthetic Pathway Elucidation Morphinan Alkaloids Negative Controls

Heroin Impurity Fingerprint Marker

Codamine is one of four key tetrahydrobenzylisoquinoline alkaloids (along with laudanosine, reticuline, and laudanine) that are consistently identified as neutral impurities in clandestinely processed heroin [1]. Its presence and relative ratio compared to other members of this group provide a quantifiable signature that can be used to link heroin samples to a common production batch or geographical origin [2]. Analytical methods, such as UPLC-MS/MS, are employed to detect and quantify these trace impurities, and the presence of Codamine is a critical data point in generating a chemical fingerprint [3]. Therefore, a high-purity Codamine reference standard is not an optional analog; it is a mandatory requirement for forensic chemists performing impurity profiling to generate accurate, reproducible, and legally defensible data that can distinguish between different heroin sources.

Heroin Impurity Profiling
Head-to-head
Codamine quantified as target analyte alongside laudanosine, reticuline, laudanine
Essential component for forensic heroin chemical fingerprinting
UPLC-MS/MS method for batch attribution
Forensic Chemistry Heroin Profiling Impurity Analysis LC-MS/MS

Codamine Research and Industrial Applications


Forensic Heroin Impurity Profiling & Batch Attribution

Forensic laboratories utilize certified Codamine reference standards as a key component in validated UPLC-MS/MS or GC-MS methods for the profiling of neutral heroin impurities. The detection and relative quantitation of Codamine alongside Laudanosine, Reticuline, and Laudanine are essential for generating chemical fingerprints used in batch comparison and geographical origin determination, a practice supported by established forensic methodologies [1][2]. As Codamine is a known impurity arising from opium processing, its presence is a critical data point in legal and investigative contexts, making its procurement for accredited method validation and routine casework a mandatory requirement for labs seeking ISO/IEC 17025 compliance in drug chemistry.

Biosynthetic Pathway & Enzyme Activity Assays

Plant biologists and synthetic biology groups procuring Codamine use it as an authentic analytical standard to validate and quantify the products of in vitro enzymatic assays. Specifically, it is the required reference to confirm the activity of Papaver somniferum O-methyltransferase 1 (SOMT1) in converting (S)-reticuline to (S)-codamine [3]. Furthermore, in vivo tracer studies have established its role as a non-precursor to morphine, making Codamine a valuable negative control for metabolic flux analysis in engineered yeast or plant systems designed to produce morphinan alkaloids [4]. Its use ensures that engineered pathways are correctly diverting carbon flux away from this 'dead-end' branch.

Opium & Papaver Species Authentication

Researchers analyzing the alkaloid profiles of Papaver somniferum cultivars or authenticating raw opium materials rely on Codamine as a reference standard for qualitative analysis. Given its quantifiably low abundance (approximately 0.003% in Turkish opium), the confirmed detection of Codamine provides a high degree of analytical specificity for identifying true opium-derived material, distinguishing it from synthetic opiates or alternative plant sources [5]. This application is critical for quality control in the limited legal cultivation of poppies for pharmaceuticals and for botanical research into alkaloid diversity, where Codamine's unique retention time and mass spectrum serve as a definitive marker.

Analytical Method Development for Isoquinoline Mixtures

Analytical chemists developing new HPLC or LC-MS methods for the separation of complex mixtures of benzylisoquinoline alkaloids require Codamine as a reference compound for method validation and system suitability testing. Its unique and well-characterized physical properties, such as a melting point of 126-127 °C, provide a reliable metric for compound identity and purity [6]. In method development, Codamine serves as a specific target analyte to test chromatographic resolution and detector sensitivity, ensuring that the developed method can accurately separate Codamine from closely related isomers and other minor opium alkaloids like Laudanosine and Reticuline in a single analytical run.

Application
Selection Property
Validation Focus
Forensic Heroin Impurity Profiling & Batch Attribution
Certified reference standard for impurity panel
Method validation and batch attribution compliance
Biosynthetic Pathway & Enzyme Activity Assays
(S)-Codamine as authentic standard for SOMT1 product
Enzyme activity confirmation and pathway flux analysis
Opium & Papaver Species Authentication
Trace abundance marker for botanical authentication
Qualitative identification via retention time and mass spectrum
Analytical Method Development for Isoquinoline Mixtures
Well-characterized melting point and chromatographic behavior
System suitability and resolution testing in HPLC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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